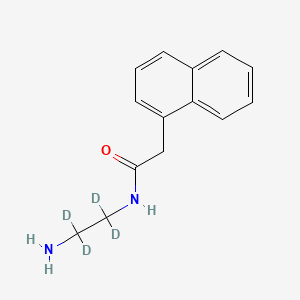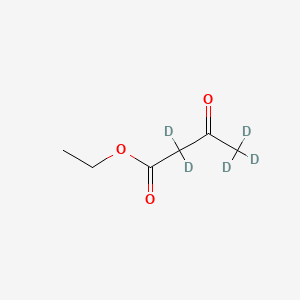
Ethyl acetoacetate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acetoacetate-d5 is a deuterated form of ethyl acetoacetate, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It is a colorless liquid with a fruity odor and is primarily used as a chemical intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d5 can be synthesized through the Claisen condensation of deuterated ethyl acetate. The reaction involves the use of a strong base, such as sodium ethoxide, to form the enolate intermediate, which then undergoes condensation to produce this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with deuterated ethanol. This method is preferred due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl acetoacetate-d5 undergoes various chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted products.
Condensation Reactions: It participates in condensation reactions to form heterocyclic compounds such as pyridines, quinolines, and pyrazoles.
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides, acyl chlorides
Condensation Reagents: Aldehydes, ketones
Major Products:
- Substituted acetoacetates
- Heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Ethyl acetoacetate-d5 is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl acetoacetate-d5 involves its ability to form enolate ions, which can undergo nucleophilic substitution and addition reactions. The enolate form is stabilized by resonance, allowing it to participate in various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the synthesis of heterocyclic structures.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate-d5 is similar to other β-keto esters such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness: The presence of deuterium atoms in this compound makes it particularly useful in isotopic labeling studies and NMR spectroscopy, providing insights into reaction mechanisms and molecular structures .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2 |
InChI-Schlüssel |
XYIBRDXRRQCHLP-PVGOWFQYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
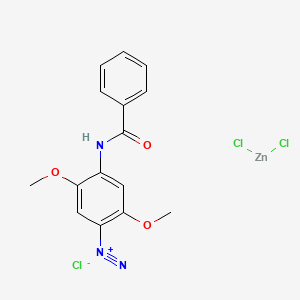
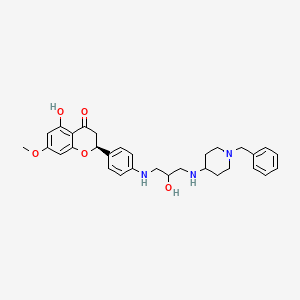

![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
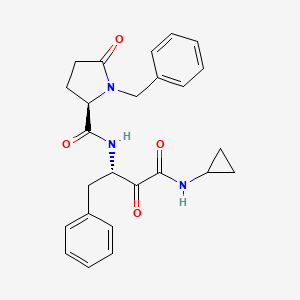

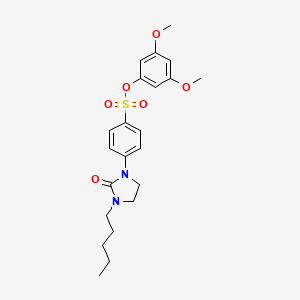

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
